molecular formula C12H12N6 B2849474 N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1807979-92-5

N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No. B2849474
M. Wt: 240.27
InChI Key: JWNGNJKQRCZWBB-UHFFFAOYSA-N
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Description

“N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of triazole compounds, including “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine”, involves various techniques. For instance, 4-Amino-3-arylamino-5-mercapto-1,2,4-triazoles have been used as synthons for the synthesis of fused ring system of 3-arylamino-6-phenyl [1, 2, 4]triazolo [3,4- b ] [1, 3, 4]thiadiazines .


Molecular Structure Analysis

The molecular structure of “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” can be complex. For instance, the treatment of 3,6,7‐triamino‐ [1,2,4]triazolo [4,3‐b] [1,2,4]triazole (TATOT) with sulfuric acid and sodium nitrite results in elimination of the N‐amine and the formation of the new energetic anion 3,6‐dinitro‐ [1,2,4]triazolo [4,3‐b] [1,2,4]triazolate (DNTT) via nitro‐Sandmeyer chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Anticonvulsant Activity

The compound N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine and its derivatives have been investigated for their potential anticonvulsant properties. Research indicates that certain derivatives exhibit potent activity against maximal electroshock-induced seizures in rats. Notably, compounds like 3-(2-fluorobenzyl)-8-(methylamino) and 3-(2,6-difluorobenzyl)-8-(methylamino) derivatives showed significant anticonvulsant activity, highlighting the therapeutic potential of these compounds in epilepsy treatment (Kelley et al., 1995).

N-Amination and Oxidation Studies

Studies focusing on the N-amination of various fused imidazoles and triazoles, including the [1,2,4]triazolo[4,3-b]pyridazin-6-amine derivatives, have been conducted. These studies provide insights into the chemical properties and reactions of these compounds, which could be relevant for further pharmaceutical applications (Glover & Rowbottom, 1976).

Synthesis and Application in Green Chemistry

There has been research into developing methods for the synthesis of related compounds, like benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives, using environmentally benign processes. This emphasizes the growing importance of sustainable practices in chemical synthesis (Liu et al., 2012).

Biological Activities and Potential Therapeutic Applications

The bio-medicinal chemistry of [1,2,4]triazolo[4,3-a]pyridine derivatives, closely related to the queried compound, has been extensively studied. These compounds have shown a range of biological activities, including antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and herbicide activities. They have also been used in gastrointestinal and chemotherapeutic applications, demonstrating their broad potential in therapeutic applications (Gandikota et al., 2017).

Antihistaminic Activity and Eosinophil Infiltration Inhibitors

Compounds such as [1, 2, 4]triazolo[1, 5-b]pyridazines, which share structural similarities with the queried compound, have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. This indicates their potential use in treating allergic conditions, such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Future Directions

The future directions of research on “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” could involve the development of new antimicrobial agents with excellent antibacterial activity . Additionally, these compounds could be used in the construction of very thermally stable energetic materials .

properties

IUPAC Name

N-[(3-aminophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c13-10-3-1-2-9(6-10)7-14-11-4-5-12-16-15-8-18(12)17-11/h1-6,8H,7,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNGNJKQRCZWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CNC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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